Offwlzvjuhobdo-jorpyxkzsa-
Description
Based on nomenclature conventions, it may belong to a class of quaternary ammonium compounds (QACs) or structurally complex organophosphates, given the presence of “jorpyxkzsa-” segments, which might indicate phosphorus-containing functional groups. However, the exact molecular structure, synthesis pathway, and primary applications remain undisclosed in available literature.
In drug discovery and materials science, comparisons with analogous compounds rely on structural similarity principles, where shared molecular frameworks or functional groups predict overlapping physicochemical or biological properties . For this analysis, Compound OJ will be compared to documented QACs and flame-retardant organophosphates, as these classes align with inferred structural motifs.
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione |
InChI |
InChI=1S/C19H24O6/c1-10(2)11-4-5-13-17(22)16(24-18(13)23)9-19(3)8-14(21)15(25-19)7-12(20)6-11/h5,11,15-17,22H,1,4,6-9H2,2-3H3/b13-5-/t11-,15-,16+,17-,19-/m0/s1 |
InChI Key |
OFFWLZVJUHOBDO-JORPYXKZSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C/C=C\2/[C@@H]([C@@H](C[C@@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)O |
Canonical SMILES |
CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O |
Synonyms |
scabrolide E |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Similarity Metrics and Virtual Screening
Structural similarity assessments using Tanimoto coefficients or molecular fingerprinting are critical for virtual screening. If Compound OJ shares >70% structural overlap with BAC-C12, its biological activity could align with QACs’ antimicrobial mechanisms . However, functional group variations (e.g., phosphorus moieties) may introduce novel reactivity or toxicity profiles.
Analytical Challenges
The absence of empirical data for Compound OJ necessitates reliance on:
- Literature Surveys: Cross-referencing patents and proprietary databases for QACs and organophosphates .
- In Silico Modeling : Predicting properties via tools like COSMO-RS or molecular dynamics simulations.
- Comparative Spectroscopy : If available, NMR or mass spectrometry data could resolve structural ambiguities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
